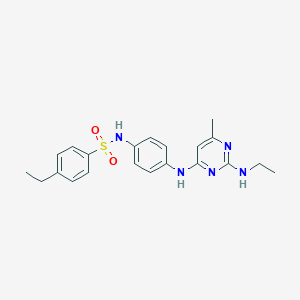![molecular formula C23H26N4O5S B11305406 5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B11305406.png)
5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a morpholine sulfonyl group, and a methoxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the morpholine sulfonyl and methoxyphenyl groups. Common reagents used in these reactions include hydrazine, benzyl bromide, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of a nitro group may produce an amine derivative.
科学的研究の応用
5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide: shares structural similarities with other pyrazole derivatives and sulfonyl-containing compounds.
Other pyrazole derivatives: These compounds often exhibit similar biological activities and are used in various research applications.
Sulfonyl-containing compounds: These compounds are known for their diverse chemical reactivity and potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
特性
分子式 |
C23H26N4O5S |
|---|---|
分子量 |
470.5 g/mol |
IUPAC名 |
3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-N-[(2-methylphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H26N4O5S/c1-16-5-3-4-6-18(16)15-24-23(28)20-14-19(25-26-20)17-7-8-21(31-2)22(13-17)33(29,30)27-9-11-32-12-10-27/h3-8,13-14H,9-12,15H2,1-2H3,(H,24,28)(H,25,26) |
InChIキー |
YQMOXCFBXDGZIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11305326.png)
![2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11305334.png)
![7-Chloro-2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11305338.png)
![N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11305341.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B11305346.png)
![N-[4-(acetylamino)phenyl]-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11305354.png)

![5-(4-bromophenyl)-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11305362.png)
![N-{2-[3-({1-[(3-chloro-4-fluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11305381.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3-chlorobenzamide](/img/structure/B11305388.png)
![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11305390.png)


![3,5-Dimethylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11305408.png)
